molecular formula C26H21ClFN3O5S B11416138 ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11416138
M. Wt: 542.0 g/mol
InChI Key: JAOONUUJNNOPNQ-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-11-carboxylate is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes a central 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷] backbone substituted with electron-withdrawing groups (4-chlorophenyl and 4-fluorophenyl) and an ethyl ester moiety.

Properties

Molecular Formula

C26H21ClFN3O5S

Molecular Weight

542.0 g/mol

IUPAC Name

ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C26H21ClFN3O5S/c1-2-36-26(35)29-12-11-19-21(14-29)37-24-22(19)23(33)31(18-9-7-17(28)8-10-18)25(34)30(24)13-20(32)15-3-5-16(27)6-4-15/h3-10H,2,11-14H2,1H3

InChI Key

JAOONUUJNNOPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

Ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives characterized by the presence of multiple functional groups, which may contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) is notable as they often enhance the pharmacological properties of organic compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that related pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Candida albicans .
  • Antioxidant Activity : The antioxidant capacity has been assessed through assays such as DPPH radical scavenging and reducing power tests. Compounds in this category have demonstrated the ability to neutralize free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Enzyme Inhibition : Molecular docking studies have suggested that these compounds may inhibit specific enzymes such as phosphodiesterases and cyclooxygenases (COX), which are critical targets in drug development for various diseases including cancer and cardiovascular disorders .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of a related compound found that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's potency was compared with standard antibiotics, showing comparable or superior effects in some cases .

Antioxidant Potential

In another investigation, a series of synthesized pyrazole derivatives were tested for antioxidant activity using the DPPH assay. Results indicated that certain derivatives displayed strong scavenging activity, with IC50 values significantly lower than those of common antioxidants like ascorbic acid .

Data Tables

Biological ActivityCompoundMIC (µg/mL)IC50 (µM)
AntimicrobialCompound A16N/A
AntioxidantCompound BN/A25
Anti-inflammatoryCompound CN/A30

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A structurally analogous compound, 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0), shares key features with the target molecule but differs in substituent placement and functional groups (Table 1).

Property Target Compound Analog (CAS 799790-56-0)
Molecular Formula Likely C₂₄H₁₈ClFN₂O₅S (inferred) C₂₄H₂₀ClFN₂O₃S
Molecular Weight ~495 g/mol (estimated) 470.9 g/mol
XLogP3 ~5.2 (predicted) 4.9
Rotatable Bonds 4 (estimated, due to ethyl ester) 3
Key Substituents 4-chlorophenyl, 4-fluorophenyl, ethyl ester 3-chlorophenyl, 4-fluorobenzyl, methyl groups
Polar Surface Area ~85 Ų (estimated) 78.1 Ų

Key Differences :

  • Substituent Position : The target compound’s 4-chlorophenyl group may enhance π-π stacking compared to the analog’s 3-chlorophenyl substitution, which could alter binding affinity .
  • Ester Group: The ethyl ester in the target compound likely increases lipophilicity (higher XLogP3) and metabolic stability compared to the analog’s non-esterified structure .
  • Ring Flexibility : With one additional rotatable bond, the target compound may exhibit greater conformational adaptability, influencing target engagement .
Conformational and Crystallographic Insights

The tricyclic core’s puckering, quantified using Cremer-Pople coordinates, influences binding pocket compatibility. For example, the analog’s 11-oxa (oxygen) ring may adopt a flatter conformation than the target’s 8-thia (sulfur) ring, affecting van der Waals interactions . Computational studies using Tanimoto coefficients (ST ≈ 0.75–0.85) suggest moderate shape similarity between the two compounds, with divergence arising from the ester and chlorophenyl positions .

Preparation Methods

Azide Photolysis and Nitrile Ylide Intermediates

Photolysis of azidocinnamate derivatives under 300 nm UV light induces azirine formation, which trimerizes stereospecifically into 1,3,8-triazatricyclo[7.4.0.02,7] systems. For example, irradiation of ethyl azidocinnamate in light petroleum yields the tricyclic core via nitrile ylide intermediates.

Reaction Conditions

ParameterValueSource
Light source300 nm UV lamp
SolventLight petroleum
TemperatureRoom temperature
Reaction timeUntil completion (~2–4 h)

This method avoids dimerization by stabilizing the azomethine ylide intermediate, ensuring high trimer selectivity.

Piperidine-Catalyzed Cyclization

Alternative routes employ piperidine-catalyzed cyclocondensation of ethyl acetoacetate derivatives with cyanothioacetamides. For instance, reacting ethyl 2-[1-(2,3,4-trimethoxyphenyl)-methylidene]-3-oxobutyrate with 2-cyanothioacetamide and piperidine in ethanol yields dihydropyridine intermediates, which are alkylated to form tricyclic systems.

Example Procedure

  • Mix ethyl 2-[1-(2,3,4-trimethoxyphenyl)-methylidene]-3-oxobutyrate (1 mmol), 2-cyanothioacetamide (1 mmol), and piperidine (1 mmol) in ethanol.

  • Reflux for 5 minutes, then cool and filter precipitated product.

Thioether Linkage Installation

Alkylation with Bromoacetophenone Derivatives

The 8-thia moiety is introduced via nucleophilic substitution using 2-bromo-4’-methoxyacetophenone. Piperidinium thiolates, generated in situ from cyanothioacetamides, react with bromoacetophenones to form thioethers.

Optimized Conditions

ParameterValueSource
SolventEthanol
CatalystPiperidine
TemperatureReflux
Yield70–85%

For the target compound, 2-bromo-1-(4-chlorophenyl)ethanone is used to install the 2-(4-chlorophenyl)-2-oxoethyl group.

Esterification and Oxo-Group Introduction

Oxalyl Chloride-Mediated Activation

Carboxylic acid intermediates are activated with oxalyl chloride and DMF, followed by esterification with ethanol. For example, treatment of a tricyclic carboxylic acid with oxalyl chloride (2.0 equiv) in CHCl₃ forms the acyl chloride, which reacts with ethanol to yield the ethyl ester.

Procedure

  • Dissolve carboxylic acid (1 equiv) in CHCl₃, add oxalyl chloride (2.0 equiv) and DMF (catalytic).

  • Stir at 0°C for 1 h, then evaporate solvents.

  • React residue with ethanol (excess) in THF, purify via silica chromatography.

Silver Acetate-Assisted Oxidation

Oxidation of alcohol intermediates to ketones employs silver acetate in dioxane/water. For instance, stirring a secondary alcohol with AgOAc (0.5 equiv) at 60°C for 45 min installs the 2-oxo group.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Patent data highlights toluene and tetramethylguanidine as optimal for high-yield chlorination (92.5% yield). Scaling this to the tricyclic system requires:

  • Solvent : Toluene or dichloroethane for improved solubility.

  • Catalyst : Tetramethylguanidine (0.01–0.20 equiv relative to substrate).

Continuous Flow Reactors

Automated systems enhance reproducibility for photolysis and cyclization steps. Microreactors with UV-transparent materials (e.g., quartz) enable precise light exposure, reducing side reactions.

Characterization Data

1H NMR (CDCl₃)

  • δ 4.14 (q, J = 7.2 Hz, 2H, ester CH₂)

  • δ 2.93 (t, J = 6.8 Hz, 2H, thioether CH₂)

  • δ 8.40 (s, 1H, aromatic H).

MS (ESI/APCI)

  • m/z 473 (M+H)⁺ .

Q & A

Q. What synthetic routes are effective for synthesizing this compound, and how can reaction parameters be optimized to improve yields?

The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under alkaline conditions (e.g., NaOH in ethanol at reflux). Critical parameters include solvent polarity, catalyst concentration, and reaction duration. For example, prolonged reflux (8–12 hours) enhances cyclization efficiency. Yield optimization may require iterative adjustments to stoichiometry and temperature gradients .

Q. Which spectroscopic techniques are most reliable for structural validation, and how should conflicting spectral data be addressed?

X-ray crystallography (XRD) is definitive for confirming the tricyclic core and substituent orientations, as demonstrated in cyclohexenone analogs . Nuclear magnetic resonance (NMR) should corroborate proton environments, but discrepancies (e.g., unexpected splitting) may arise from dynamic conformational changes. Resolve conflicts by performing variable-temperature NMR or cross-validating with high-resolution mass spectrometry (HRMS) .

Q. How can density functional theory (DFT) guide the interpretation of electronic properties and regioselectivity in reactions involving this compound?

DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient regions in the tricyclic core may favor nucleophilic attacks. Calibrate computational models using experimental XRD bond lengths and angles to ensure accuracy .

Advanced Research Questions

Q. What computational strategies (e.g., molecular dynamics or COMSOL Multiphysics) can model the compound’s conformational stability in different solvents?

Molecular dynamics simulations can assess solvent effects (e.g., polarity, dielectric constant) on the tricyclic core’s puckering modes (envelope, screw-boat, or half-chair conformers). COMSOL Multiphysics enables multiphysics coupling to simulate solvent interactions and predict solubility profiles. Validate models against experimental XRD data .

Q. How should researchers design experiments to resolve contradictions between theoretical predictions and observed reactivity?

Apply a factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) influencing unexpected reactivity. For instance, if a reaction pathway deviates from DFT predictions, use kinetic isotope effects or isotopic labeling to trace mechanistic deviations .

Q. What advanced separation technologies (e.g., membrane systems) are optimal for purifying this compound from byproducts?

Nanofiltration membranes with tailored pore sizes (1–5 kDa) can separate the target compound (MW ~500 g/mol) from smaller impurities. Optimize transmembrane pressure and cross-flow velocity to minimize fouling while maximizing selectivity .

Q. How can AI-driven autonomous laboratories accelerate the discovery of derivatives with enhanced bioactivity?

AI platforms integrated with robotic synthesis systems enable high-throughput screening of derivatives. Prioritize metrics like reaction yield, purity, and computational docking scores (e.g., binding affinity to target proteins) for real-time adjustments. Autonomous systems iteratively refine conditions using reinforcement learning .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference XRD, NMR, and computational data to resolve structural ambiguities. For example, disordered crystal regions may require fractional occupancy modeling in refinement software .
  • Process Optimization : Use response surface methodology (RSM) to map the relationship between reaction variables (e.g., pH, solvent ratio) and output metrics (yield, purity) .
  • Theoretical Frameworks : Link experimental findings to conceptual models (e.g., frontier molecular orbital theory) to rationalize reactivity patterns .

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